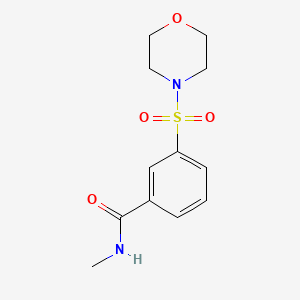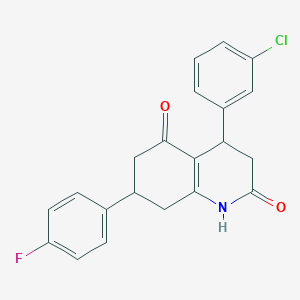![molecular formula C22H26N2O4 B4841645 3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4841645.png)
3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione, also known as Bz-423, is a synthetic compound that has been shown to have potential therapeutic applications in various medical conditions. Bz-423 belongs to the class of imidazolidinedione compounds and has been extensively studied in the field of immunology and inflammation.
Wirkmechanismus
The mechanism of action of 3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione involves the targeting of the mitochondrial protein, VDAC1. VDAC1 plays a crucial role in regulating mitochondrial function and cell death. This compound binds to VDAC1 and induces conformational changes that lead to the inhibition of mitochondrial function and the induction of apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial protein, VDAC1. This compound has been shown to have potential therapeutic applications in various medical conditions, including autoimmune diseases, cancer, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione has several advantages for lab experiments. This compound is a synthetic compound that can be synthesized in large quantities with high purity. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, this compound also has some limitations for lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. This compound also has potential toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione. One direction is to study the potential therapeutic applications of this compound in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the potential therapeutic applications of this compound in cancer, particularly in combination with other chemotherapy drugs. Another direction is to study the potential toxicity of this compound in vivo and to develop strategies to minimize its toxicity. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various medical conditions.
Wissenschaftliche Forschungsanwendungen
3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various medical conditions, including autoimmune diseases, cancer, and inflammation. This compound has been shown to have immunomodulatory effects by targeting the mitochondrial protein, VDAC1. This compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)20(25)24(21(26)23-22)14-8-9-15-27-18-12-6-7-13-19(18)28-16-17-10-4-3-5-11-17/h3-7,10-13H,8-9,14-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGCJKTUBWQBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841562.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4841567.png)


![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4841610.png)
![3-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4841626.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4841628.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4841652.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4841659.png)

![methyl 2-{[(2-{[(3,4-dichlorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4841669.png)
![N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4841679.png)
![1-[(5-nitro-2-furyl)methyl]azepane](/img/structure/B4841680.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4841681.png)